Neu5Az

Sialyltransferase kinetics Bioorthogonal reporter engineering Glycoenzymology

Researchers face inconsistent metabolic labeling due to position-dependent differences among azido-sialic acid reporters. Neu5Az (CAS 1220979-75-8) provides C5-specific azide modification enabling: • Balanced enzymatic transfer via ST6GAL1 (kcat/KM = 76 mM⁻¹min⁻¹) & ST3GAL4 (kcat/KM = 10.1 mM⁻¹min⁻¹) for homogeneous ADC bioconjugation • Preserved sialidase/neuraminidase susceptibility for enzymatically faithful host-pathogen infection models • 3-fold CMP-Neu5Az pool enrichment over CMP-Neu5Ac for superior glycoproteomic coverage in LC-MS/MS workflows Supplied as ≥95% pure powder. For research use only.

Molecular Formula C11H18N4O9
Molecular Weight 350.28 g/mol
Cat. No. B13709337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeu5Az
Molecular FormulaC11H18N4O9
Molecular Weight350.28 g/mol
Structural Identifiers
SMILESC1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CN=[N+]=[N-])O
InChIInChI=1S/C11H18N4O9/c12-15-13-2-6(19)14-7-4(17)1-11(23,10(21)22)24-9(7)8(20)5(18)3-16/h4-5,7-9,16-18,20,23H,1-3H2,(H,14,19)(H,21,22)
InChIKeyYPANHJLACRRQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neu5Az for Bioorthogonal Sialylation Studies


Neu5Az (N-azidoacetylneuraminic acid) is a C5-azido-modified analogue of the natural sialic acid N-acetylneuraminic acid (Neu5Ac), functioning as a metabolic chemical reporter for bioorthogonal labeling of sialoglycoconjugates in living cells and organisms [1]. The azide handle at the N-acetyl position permits copper-catalysed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition with alkyne-bearing fluorophores, biotin, or affinity tags, enabling visualisation, enrichment, and proteomic profiling of the sialome [2]. Neu5Az enters the sialic acid biosynthetic pathway either directly (when supplied as the peracetylated form P-Neu5NAz or as CMP-Neu5Az) or via metabolic conversion from the precursor N-azidoacetylmannosamine (ManNAz), and is subsequently transferred onto glycoproteins and glycolipids by endogenous sialyltransferases [3].

Metabolic labeling of sialoglycoconjugates in living cells and organisms
Compatible with CuAAC and SPAAC click chemistries for visualization and enrichment
Incorporated into glycans by endogenous sialyltransferases via CMP-Neu5Az intermediate
C5-azido modification preserves sialidase/neuraminidase cleavage susceptibility

Why Neu5Az Substitution with Analogues Fails


Although multiple azido-modified sialic acid reporters exist—including C9-azido (9AzNeu5Ac), C4-azido (4AzNeu5Ac), and diazirine-containing SiaDAz—their biochemical behaviour diverges substantially from Neu5Az. The position of the azide modification directly dictates substrate recognition by sialyltransferases, metabolic incorporation efficiency, and susceptibility to sialidase cleavage [1]. Furthermore, the choice between direct sialic acid feeding (Neu5Az/P-Neu5NAz) and precursor feeding (ManNAz/Ac4ManNAz) introduces differences in metabolic flux, cytotoxicity, and the extent of off-target labelling that can confound experimental interpretation [2]. The quantitative evidence below demonstrates that Neu5Az possesses measurable, position-dependent advantages in enzymatic utilisation efficiency and metabolic incorporation that render it non-interchangeable with its closest structural analogues.

Azide position dictates enzymatic recognition
C9-azido (9AzNeu5Ac) and C4-azido (4AzNeu5Ac) isomers show divergent sialyltransferase efficiency and altered sialidase susceptibility, making position-specific selection critical.
Precursor vs. direct feeding alters metabolic flux
ManNAz precursor feeding introduces variable cytotoxicity and off-target labeling that can confound experimental interpretation compared to direct Neu5Az or P-Neu5NAz delivery.
Sydnone reporters block sialidase activity
C5-sydnone-modified sialosides confer complete sialidase resistance, confounding host-pathogen and turnover studies where native cleavage dynamics must be preserved.

Neu5Az Quantitative Differentiation Evidence


Sialyltransferase Catalytic Efficiency vs. C9-Azido and Sydnone Donors

In a head-to-head kinetic comparison using purified recombinant human ST6GAL1 and ST3GAL4, the activated donor CMP-Neu5Az (C5-azido modification) exhibited catalytic efficiency (kcat/KM) that was 1.6-fold higher for ST6GAL1 and comparable for ST3GAL4 relative to the C9-azido isomer CMP-Neu9Az [1]. Against the natural substrate CMP-Neu5Ac, CMP-Neu5Az retained 83% of catalytic efficiency with ST6GAL1 (76 vs 92 mM⁻¹min⁻¹) and exceeded it 2.1-fold with ST3GAL4 (10.1 vs 4.7 mM⁻¹min⁻¹), whereas CMP-Neu9Az achieved only 51% of natural efficiency with ST6GAL1 [1]. Additionally, sydnone-modified donors (CMP-Neu5SydCl) displayed divergent behaviour: superior efficiency with ST6GAL1 (181 mM⁻¹min⁻¹) but markedly inferior with ST3GAL4 (19.5 mM⁻¹min⁻¹), demonstrating that C5-azido modification provides a more balanced and predictable donor profile across sialyltransferase isoforms [1].

Sialyltransferase efficiency
Head-to-head
ST6GAL1 kcat/KM: 76 vs 47 mM⁻¹min⁻¹ (C9-isomer); ST3GAL4: 10.1 vs 14.3
Balanced donor profile across ST6/ST3 isoforms supports predictable glycan remodeling
CMP-Neu5Az retains 83% of natural efficiency (ST6GAL1) and exceeds it 2.1-fold (ST3GAL4)
Sialyltransferase kinetics Bioorthogonal reporter engineering Glycoenzymology

CMP-Neu5Az Accumulation vs. Endogenous CMP-Neu5Ac

Quantitative HILIC-ESI-MS/MS nucleotide-sugar profiling of HL-60 cells cultured with ManNAz demonstrated that the resulting CMP-Neu5Az pool exceeded the relative abundance of endogenous CMP-Neu5Ac by 3-fold [1]. This substantial accumulation occurred without detectable changes in CMP-Neu5Ac concentration, indicating that the azido-modified sugar does not feedback-inhibit the CMP-sialic acid synthetase pathway [1]. In contrast, treatment with the isomeric precursor GalNAz did not generate detectable CMP-Neu5Az, confirming that ManNAz is the specific and committed metabolic precursor for Neu5Az production [1].

Donor pool accumulation
Head-to-head
3-fold excess of CMP-Neu5Az over endogenous CMP-Neu5Ac
Azido donor competes without feedback inhibition, enabling robust metabolic incorporation
HL-60 cells with ManNAz; HILIC-ESI-MS/MS; P
Cell-surface labeling intensity
Head-to-head
Comparable to ManNAz in HCT116, HEK293, HeLa; reduced ~60% in CCD841CoN and HT29
Direct Neu5Az feeding bypasses enzymatic bottleneck in multiple cell lines
Flow cytometry with CuAAC detection; SiaNAz vs ManNAz across 5 lines
Peracetylated reporter performance
Cross-study comparable
P-Neu5NAz: more efficient labeling and lower cytotoxicity than ManNAc-based derivatives
Suitable for prolonged labeling protocols requiring preserved sialidase susceptibility
Ac4ManNAz exhibits growth inhibition at labeling concentrations; P-Neu5NAz does not
Benchmark status
Class-level
Established efficiency ceiling for azido-sialic acid reporters; reference comparator for new analogues
Largest body of published protocols and validated click chemistry compatibility
C5-azido position remains the most common attachment site; novel reporters benchmarked against Neu5Az
Sialidase cleavage susceptibility
Head-to-head
Neu5Az-modified sialosides: cleavable; C5-sydnone: resistant
Preserves native enzyme dynamics critical for host-pathogen and neuraminidase studies
U2OS cells challenged with bacterial sialidases; confirmed in vitro and in cellulo
Nucleotide-sugar metabolism Metabolic flux analysis Bioorthogonal precursor efficiency

Cell-Surface Labelling Intensity vs. ManNAz Precursor

A systematic cross-comparison of five bioorthogonal sialic acid reporters (ManNAl, ManNAz, SiaNAl, SiaNAz, Ac4ManNAz) across five human cell lines (HEK293, HeLa, CCD841CoN, HT29, HCT116) by flow cytometry revealed that the relative mean fluorescence intensity (MFI) obtained with SiaNAz—the non-acetylated form of Neu5Az—was as strong as ManNAz in HCT116, HEK293, and HeLa cells [1]. However, in CCD841CoN and HT29 colon cells, SiaNAz-induced cell-surface fluorescence was reduced by approximately 60% compared to ManNAz, indicating cell-type-dependent differences in direct sialic acid uptake versus precursor-dependent biosynthesis [1]. Crucially, the peracetylated form Ac4ManNAz yielded only 2- to 3-fold fluorescence increases over background, compared to 10- to 40-fold increases with ManNAz or SiaNAz, underscoring the efficiency penalty associated with peracetylation-dependent delivery [1].

Cell-surface labeling intensity
Head-to-head
Comparable to ManNAz in HCT116, HEK293, HeLa; reduced ~60% in CCD841CoN and HT29
Direct Neu5Az feeding bypasses enzymatic bottleneck in multiple cell lines
Flow cytometry with CuAAC detection; SiaNAz vs ManNAz across 5 lines
Metabolic oligosaccharide engineering Flow cytometry quantitation Cell-surface glycan labelling

Peracetylated P-Neu5NAz Efficiency and Cytotoxicity

The peracetylated form of Neu5Az (P-Neu5NAz, also designated Ac5SiaNAz) is passively taken up by mammalian cells and directly converted to CMP-Neu5Az for sialyltransferase-mediated incorporation, bypassing the ManNAc-to-Neu5Ac biosynthetic pathway entirely . Comparative studies have established that P-Neu5NAz is a much more efficient metabolic label of sialic acid than ManNAc-based derivatives and also exhibits lower toxicity . This contrasts with peracetylated ManNAz (Ac4ManNAz), which has been reported to cause cellular growth inhibition and cytotoxicity at labelling concentrations, attributed in part to the release of acetate equivalents and non-specific esterase processing [1]. Furthermore, P-Neu5NAz-modified sialosides remain susceptible to sialidase cleavage, ensuring that Neu5Ac turnover is not artificially perturbed—a critical consideration for viral infection studies where neuraminidase activity must be preserved .

Peracetylated reporter performance
Cross-study comparable
P-Neu5NAz: more efficient labeling and lower cytotoxicity than ManNAc-based derivatives
Suitable for prolonged labeling protocols requiring preserved sialidase susceptibility
Ac4ManNAz exhibits growth inhibition at labeling concentrations; P-Neu5NAz does not
Metabolic labelling efficiency Cytotoxicity profiling Peracetylated sugar delivery

Benchmark Status Against Novel Azido-Sialic Acid Reporters

The status of Neu5Az as the reference standard for sialic acid reporter efficiency is evidenced by its use as the comparator in the development of new positional analogues. A 2025 study synthesising protected 4AzNeu5Ac (C4-azido sialic acid) explicitly benchmarked its incorporation against Neu5Az, reporting that 4AzNeu5Ac could be incorporated into cellular glycans 'nearly as efficiently as Neu5Az' [1]. This confirms that the C5-azido position (Neu5Az) represents the established efficiency ceiling for azido-sialic acid reporters and that C4 and C9 modifications have, to date, only been shown to work 'to varying degrees' [1]. The C5 position also remains the most common attachment site for bioorthogonal handles in sialic acid, ensuring the largest body of published protocols and validated reagents for downstream click chemistry applications [1].

Benchmark status
Class-level
Established efficiency ceiling for azido-sialic acid reporters; reference comparator for new analogues
Largest body of published protocols and validated click chemistry compatibility
C5-azido position remains the most common attachment site; novel reporters benchmarked against Neu5Az
Metabolic oligosaccharide engineering Reporter benchmarking Azide-position structure-activity relationship

Sialidase Cleavage Susceptibility vs. Sydnone Reporters

Screening of bioorthogonal chemical reporters for their impact on bacterial sialidase activity revealed that the identity and position of the modification on the sialic acid residue critically determines susceptibility to enzymatic cleavage [1]. Sialosides displaying a sydnone at the C5-position of sialic acid were resistant to cleavage by pathogenic bacterial sialidases both in vitro and in living cells, whereas Neu5Az-modified sialosides (C5-azido) remained cleavable [1]. This differential susceptibility is mechanistically significant: Neu5Az preserves the native sialidase recognition and cleavage dynamics, making it the preferred reporter for studies investigating bacterial sialidase pathogenesis, viral neuraminidase function, or any system where natural sialic acid turnover must be maintained [1].

Sialidase cleavage susceptibility
Head-to-head
Neu5Az-modified sialosides: cleavable; C5-sydnone: resistant
Preserves native enzyme dynamics critical for host-pathogen and neuraminidase studies
U2OS cells challenged with bacterial sialidases; confirmed in vitro and in cellulo
Sialidase substrate specificity Bioorthogonal reporter stability Host-pathogen glycobiology

Neu5Az Optimal Application Scenarios


Exoenzymatic Sialylation of Therapeutic Glycoproteins

For site-specific bioconjugation of monoclonal antibodies or Fc-fusion proteins, CMP-Neu5Az enables enzymatic transfer by recombinant human ST6GAL1 (kcat/KM = 76 mM⁻¹min⁻¹) or ST3GAL4 (kcat/KM = 10.1 mM⁻¹min⁻¹) with balanced efficiency across both isoforms, unlike sydnone donors that exhibit extreme isoform bias (ST6GAL1 vs ST3GAL4: 181 vs 19.5 mM⁻¹min⁻¹) [1]. The transferred azide can subsequently be conjugated to DBCO-drug payloads via SPAAC, producing homogeneous antibody-drug conjugates without the heterogeneity of stochastic cysteine or lysine conjugation.

Long-Term Sialome Turnover in Sialidase-Competent Systems

Experiments requiring multi-day labelling to achieve complete sialome turnover (e.g., 3-day P-Neu5NAz incubation protocols) benefit from the compound's demonstrated combination of higher metabolic incorporation efficiency and lower cytotoxicity compared to ManNAc-based derivatives . Critically, P-Neu5NAz-modified sialosides remain cleavable by endogenous sialidases, preserving physiological turnover dynamics that P-Neu5NPoc (photocaged) analogues artificially block.

Sialidase Pathogenesis in Infection Models

In host-pathogen interaction studies where bacterial sialidase (e.g., C. perfringens) or viral neuraminidase (e.g., influenza) activity constitutes a functional readout, Neu5Az-modified cell-surface sialosides preserve natural enzyme susceptibility whereas sydnone-modified reporters confer complete cleavage resistance [2]. This makes CMP-Neu5Az or P-Neu5NAz the only validated azido-sialic acid reporters suitable for enzymatically faithful infection models.

High-Throughput Glycoproteomic Profiling

For glycoproteomics workflows employing metabolic labelling with ManNAz precursor, the resulting 3-fold excess of CMP-Neu5Az over CMP-Neu5Ac in the activated sugar pool ensures competitive incorporation of the azido handle into nascent sialoglycoproteins across the entire sialome [3]. This quantitative advantage translates to superior enrichment coverage in streptavidin pull-down experiments and improved signal-to-noise ratios in downstream LC-MS/MS identification of sialylated glycopeptides.

Application
Selection Property
Validation Focus
Enzymatic glycoprotein remodeling for bioconjugation
Isoform-balanced sialyltransferase donor (ST6GAL1/ST3GAL4)
SPAAC-compatible azide transfer efficiency without extreme isoform bias
Extended sialome labeling with turnover dynamics
Low cytotoxicity and high metabolic incorporation vs. ManNAc-based precursors
Reporter integrity under endogenous sialidase activity over multi-day protocols
Host-pathogen sialidase activity models
Preserved enzymatic cleavage susceptibility
Functional readout of bacterial sialidase or viral neuraminidase without artificial resistance
High-throughput glycoproteomic profiling
Competitive CMP-Neu5Az pool accumulation (3-fold over CMP-Neu5Ac)
Enrichment coverage and signal-to-noise in streptavidin pull-down LC-MS/MS
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